Bleomycin A5 hydrochloride salt is a semi-synthetic derivative of bleomycins, natural glycopeptide antibiotics initially biosynthesized by the soil bacterium Streptomyces verticillus. The biosynthesis begins with a hybrid nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) assembly line that constructs the bleomycin aglycone core. This core consists of a metal-binding domain, a bithiazole tail, and linker regions, all derived from nine amino acid precursors [1] [6]. Streptomyces verticillus cultures require precisely optimized media for maximal bleomycin variant production. Typical fermentation media contain carbon sources (dextrin, soluble starch), nitrogen supplements (soybean powder), and trace metals (Cu²⁺, Zn²⁺), which serve as enzyme cofactors. The process occurs under aerobic conditions at 28°C, with a production phase spanning 7–10 days [2] [5].
Table 1: Key Components in Fermentation Media for Bleomycin Production
| Component | Concentration (g/L) | Function |
|---|---|---|
| Soluble Starch | 20–40 | Primary carbon source |
| Soybean Powder | 20 | Nitrogen/organic nutrients |
| GlcNAc | 5–20 | Signaling molecule for biosynthesis |
| CuSO₄·5H₂O | 0.1 | Cofactor for metal-binding domain assembly |
| CaCO₃ | 2 | pH stabilization |
Crude fermentation extracts contain bleomycin variants (A₂, B₂, A₅) differing in their C-terminal amine structures. Initial separation employs cation-exchange chromatography to capture bleomycins via their protonated amine groups. Subsequent purification leverages hydrophobic interaction chromatography (HIC) or reversed-phase high-performance liquid chromatography (RP-HPLC) to resolve variants based on polarity differences [4]. Bleomycin A5 (C-terminal spermidine group) exhibits distinct retention from A2 (agmatine) and B2 (arginine). Advanced analytical methods utilize hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) for quantification. Copper-affinity chromatography is particularly effective due to bleomycin’s high Cu²⁺-binding affinity, forming stable complexes detectable at 254 nm [3] [4] [8].
Table 2: Chromatographic Separation Techniques for Bleomycin Variants
| Method | Stationary Phase | Separation Basis | Variant Resolution |
|---|---|---|---|
| RP-HPLC | C18 column | Hydrophobicity | A5 > B2 > A2 |
| HILIC-MS/MS | BEH Amide | Polarity | Baseline separation of A5 |
| Copper-Affinity | Cu²⁺-chelating resin | Metal coordination | Selective A5 retention |
Bleomycin A5 hydrochloride (chemical formula: C₅₇H₈₉N₁₉O₂₁S₂·HCl) is engineered by modifying the bleomycin core’s terminal amine moiety. Unlike naturally abundant A2/B2 components, A5 features a 3-(aminopropyl)-dimethylsulfonium group, enhancing DNA cleavage specificity. The hydrochloride salt form stabilizes the molecule against hydrolytic degradation and facilitates solubility in clinical formulations. Copper chelation is retained in A5, enabling redox cycling that generates DNA-damaging free radicals. Terminal amine modifications also alter cellular uptake kinetics, potentially improving tumor selectivity [6] [8] [9].
Table 3: Structural Comparison of Key Bleomycin Variants
| Variant | C-Terminal Group | Molecular Formula | Bioactivity Features |
|---|---|---|---|
| Bleomycin A2 | Agmatine | C₅₅H₈₄N₁₇O₂₁S₃ | Broad-spectrum antitumor |
| Bleomycin B2 | Arginine | C₅₅H₈₄N₂₀O₂₁S₃ | Higher pulmonary toxicity risk |
| Bleomycin A5 | 3-(Aminopropyl)-dimethylsulfonium | C₅₇H₈₉N₁₉O₂₁S₂·HCl | Enhanced DNA targeting; reduced toxicity |
Low natural titers of bleomycins (≤50 mg/L) have driven genetic interventions in S. verticillus. Key strategies include:
Table 4: Genetic Modifications for Enhanced Bleomycin Production
| Target | Modification | Yield Increase | Mechanism |
|---|---|---|---|
| blmR | CRISPR-Cas9 knockout | 2.5-fold vs. wild-type | Derepression of biosynthetic cluster |
| manA + manB | Plasmid-based overexpression | 4.1-fold GDP-mannose | Precursor supply for glycosylation |
| GlcNAc supplementation | 20 g/L in fermentation medium | 3.8-fold total bleomycins | DasR inactivation; metabolic reprogramming |
These innovations demonstrate the synergy between traditional fermentation and synthetic biology in optimizing complex glycopeptide antibiotics. Future advances may exploit in vitro reconstitution of bleomycin modular enzymes for bespoke analog generation [5] [10].
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: